Chlorodimethylphenylsilane
Overview
Description
Chlorodimethylphenylsilane is an organosilicon compound with the chemical formula C8H11ClSi . It is a clear, colorless to light yellow liquid that is sensitive to moisture and reacts rapidly with water and protic solvents . This compound is used in various chemical syntheses and industrial applications due to its unique properties.
Mechanism of Action
Target of Action
Chloro(dimethyl)phenylsilane is primarily used as a reactant in chemical synthesis . Its primary targets are other reactants in the chemical reactions where it is used. For instance, it is used in the synthesis of enantioenriched allenylsilanes through an ortho-ester Claisen rearrangement of chiral and silylpropargylic alcohols .
Mode of Action
As a reactant, Chloro(dimethyl)phenylsilane interacts with its targets (other reactants) through chemical reactions. In the case of the synthesis of enantioenriched allenylsilanes, it undergoes an ortho-ester Claisen rearrangement . The exact nature of these interactions would depend on the specific reaction conditions and the other reactants involved.
Result of Action
The result of Chloro(dimethyl)phenylsilane’s action is the production of the desired products in the chemical reactions where it is used. For example, in the synthesis of enantioenriched allenylsilanes, the result is the production of these allenylsilanes .
Preparation Methods
Chlorodimethylphenylsilane can be synthesized through several methods. One common synthetic route involves the reaction of dimethylphenylsilane with chlorine gas under controlled conditions. The reaction typically takes place in the presence of a catalyst such as aluminum chloride to facilitate the chlorination process . Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Chlorodimethylphenylsilane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as alcohols and amines to form corresponding alkoxysilanes and aminosilanes .
Reduction Reactions: It can be reduced to dimethylphenylsilane using reducing agents like lithium aluminum hydride .
Oxidation Reactions: It can be oxidized to form siloxanes in the presence of oxidizing agents.
Common reagents used in these reactions include tetrahydrofuran , ether , and hexane . The major products formed from these reactions are siloxanes , alkoxysilanes , and aminosilanes .
Scientific Research Applications
Chlorodimethylphenylsilane has a wide range of applications in scientific research:
Comparison with Similar Compounds
Chlorodimethylphenylsilane can be compared with other similar compounds such as:
Dimethylphenylsilane: Lacks the chlorine atom, making it less reactive in substitution reactions.
Chlorotrimethylsilane: Contains three methyl groups instead of a phenyl group, resulting in different reactivity and applications.
Chlorodimethylvinylsilane: Contains a vinyl group, which provides different reactivity and is used in different applications.
This compound is unique due to the presence of both methyl and phenyl groups on the silicon atom, which enhances its reactivity and versatility in various chemical reactions .
Properties
IUPAC Name |
chloro-dimethyl-phenylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClSi/c1-10(2,9)8-6-4-3-5-7-8/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYZNESIGBQHJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061110 | |
Record name | Chlorodimethylphenylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
768-33-2 | |
Record name | Chlorodimethylphenylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=768-33-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Chlorodimethylphenylsilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768332 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CHLORODIMETHYLPHENYLSILANE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95425 | |
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Record name | Benzene, (chlorodimethylsilyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Chlorodimethylphenylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chlorodimethylphenylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.084 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Chlorodimethylphenylsilane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9XK5MV9A8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Chloro(dimethyl)phenylsilane useful for analyzing β-amino alcohols using gas chromatography-mass spectrometry (GC/MS)?
A: β-amino alcohols are challenging to analyze directly using GC/MS due to their polarity and thermal instability. Chloro(dimethyl)phenylsilane reacts with these alcohols to form volatile and thermally stable phenyldimethylsilyl derivatives. [] This derivatization process significantly improves their detectability by GC/MS. []
Q2: How does N-methylimidazole (NMI) compare to pyridine in facilitating the silylation of β-amino alcohols with Chloro(dimethyl)phenylsilane?
A: Research has shown that NMI is a significantly more efficient activator than pyridine for this reaction. Reactions using NMI were 3-6 times faster than those using pyridine, achieving complete derivatization within 1 hour at room temperature. [] This highlights NMI's superior performance as a base for activating Chloro(dimethyl)phenylsilane in this specific application.
Q3: Beyond β-amino alcohols, what other applications does Chloro(dimethyl)phenylsilane have in synthetic chemistry?
A: Chloro(dimethyl)phenylsilane serves as a valuable reagent for synthesizing various organosilicon compounds. For example, it reacts with primary amines to yield compounds with the general formula C6H5(CH3)2SiNHR. [] These compounds can be further manipulated to generate silylaminoboranes, a class of compounds with potential applications in materials science and catalysis. []
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